3,5-Bis(trifluoromethyl)-benzenepropanal

Lipophilicity ADME Chromatographic Retention

3,5-Bis(trifluoromethyl)-benzenepropanal (CAS 1057671-02-9; synonyms: 3-[3,5-bis(trifluoromethyl)phenyl]propanal, 3,5-bis(trifluoromethyl)hydrocinnamaldehyde) is a fluorinated aromatic aldehyde belonging to the class of trifluoromethyl-substituted benzenepropanals. It possesses the molecular formula C11H8F6O (MW = 270.17 g/mol), a polar surface area (PSA) of 17.07 Ų, and a calculated LogP of 3.86.

Molecular Formula C11H8F6O
Molecular Weight 270.17 g/mol
Cat. No. B13940010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)-benzenepropanal
Molecular FormulaC11H8F6O
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC=O
InChIInChI=1S/C11H8F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h3-6H,1-2H2
InChIKeyUBMCKZPXCAWNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(trifluoromethyl)-benzenepropanal – Procurement-Relevant Physicochemical Profile and Compound Class Positioning


3,5-Bis(trifluoromethyl)-benzenepropanal (CAS 1057671-02-9; synonyms: 3-[3,5-bis(trifluoromethyl)phenyl]propanal, 3,5-bis(trifluoromethyl)hydrocinnamaldehyde) is a fluorinated aromatic aldehyde belonging to the class of trifluoromethyl-substituted benzenepropanals. It possesses the molecular formula C11H8F6O (MW = 270.17 g/mol), a polar surface area (PSA) of 17.07 Ų, and a calculated LogP of 3.86 . The compound features two electron-withdrawing trifluoromethyl groups at the 3- and 5-positions of the benzene ring, connected via a two-carbon ethylene spacer to a terminal aldehyde group, and is commercially available at ≥98% purity from specialized fine-chemical suppliers . Its structural identity distinguishes it from the directly conjugated benzaldehyde analog (3,5-bis(trifluoromethyl)benzaldehyde, CAS 401-95-6) and from mono-trifluoromethyl or unsubstituted benzenepropanals, with each structural variation producing quantifiably different physicochemical and reactivity profiles that directly impact synthetic utility and procurement decisions.

Why 3,5-Bis(trifluoromethyl)-benzenepropanal Cannot Be Swapped with Mono-CF3, Unsubstituted, or Regioisomeric Analogs


Substituting 3,5-bis(trifluoromethyl)-benzenepropanal with a single-CF3 analog (e.g., 3-(trifluoromethyl)benzenepropanal, CAS 21172-41-8) or unsubstituted hydrocinnamaldehyde (CAS 104-53-0) entails a quantifiable loss of lipophilicity: the target compound's LogP of 3.86 represents an increase of +1.09 log units over the mono-CF3 congener (LogP = 2.77) and +2.04 log units over hydrocinnamaldehyde (LogP = 1.82) , corresponding to approximately 12-fold and 110-fold higher octanol/water partition coefficients, respectively. This difference directly governs chromatographic retention, membrane permeability, and extraction efficiency in multi-step synthetic sequences. Furthermore, the 3,5-bis(trifluoromethyl)phenyl (BTFP) motif exerts a uniquely strong electron-withdrawing effect (cumulative σm for two m-CF3 groups ≈ 0.86) that cannot be replicated by single-CF3 or chloro-substituted analogs, leading to measurable differences in carbonyl electrophilicity, sulfone carbanion stability, and hydrogen-bond donor capacity of derived thiourea catalysts [1]. Regioisomeric variants (e.g., 2,4-bis(trifluoromethyl) substitution) introduce asymmetric steric hindrance that alters molecular recognition and crystal packing, rendering them non-interchangeable in asymmetric catalysis and pharmaceutical scaffold construction.

Quantitative Evidence Guide: 3,5-Bis(trifluoromethyl)-benzenepropanal Differentiation vs. Closest Analogs


LogP Advantage: +1.09 Units Over Mono-CF3 Analog and +2.04 Over Unsubstituted Hydrocinnamaldehyde

The target compound, 3,5-bis(trifluoromethyl)-benzenepropanal, exhibits a calculated LogP of 3.86 (ChemSrc) , which is quantifiably elevated relative to the single-CF3 analog 3-(trifluoromethyl)benzenepropanal (LogP = 2.77, ChemBase) [1] and the unsubstituted parent hydrocinnamaldehyde (LogP = 1.82, BOC Sciences) . The ΔLogP of +1.09 versus the mono-CF3 analog translates to an approximately 12.3-fold higher octanol/water partition coefficient (calculated as 10^ΔLogP), while ΔLogP of +2.04 versus hydrocinnamaldehyde corresponds to approximately 110-fold higher partitioning. All three compounds share an identical polar surface area of 17.07 Ų, isolating the differential entirely to the hydrophobic contribution of the second trifluoromethyl group.

Lipophilicity ADME Chromatographic Retention QSAR

BTFP Sulfone Outperforms Heteroaryl Sulfones in Julia-Kocienski Olefination Stereoselectivity

3,5-Bis(trifluoromethyl)phenyl (BTFP) sulfones, directly synthesized from the thiophenol precursor of the target compound class, have been compared head-to-head with benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones in the Julia-Kocienski olefination [1]. The BTFP sulfone 4 and Weinreb α-(BTFP-sulfonyl)acetamide 5 afforded α,β-unsaturated esters and Weinreb amides with high E stereoselectivities reaching E/Z >99:1, while the heteroaryl sulfones (BT, PT, TBT) gave poorer results under identical conditions [2]. Specifically, the KOH-mediated room-temperature protocol with BTFP sulfones produced 1,2-disubstituted alkenes in good yields with consistent stereocontrol, and the methylenation of both aliphatic and aromatic aldehydes was successfully achieved using BTFP methyl sulfone 7d. The mechanistic basis involves the enhanced carbanion-stabilizing capacity of the two m-CF3 groups, which alters the energetics of the Smiles rearrangement and elimination steps that determine stereochemical outcome.

Stereoselective Synthesis Julia-Kocienski Olefination Organosulfur Chemistry

3,5-Bis(trifluoromethyl)phenyl-Substituted Organocatalysts Exhibit Superior Activity vs. Phenyl-Substituted Counterparts in Asymmetric Aldol Reactions

Two independent studies demonstrate the catalytic advantage conferred by the 3,5-bis(trifluoromethyl)phenyl motif. First, a chiral oxazaborolidine catalyst prepared in situ from 3,5-bis(trifluoromethyl)phenylboron dichloride was reported to be "much more active than Corey's original catalyst" for the Mukaiyama aldol reaction of aldehydes with silyl enol ethers, with the enhanced activity attributed to the electron-withdrawing effect of the two m-CF3 groups increasing the Lewis acidity at boron [1]. Second, diarylprolinol catalyst α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol (1) promoted asymmetric cross-aldol reactions of two different aldehydes with "excellent diastereo- and enantioselectivities" [2]. Comparative studies with polystyrene-supported diarylprolinol catalysts showed that the supported BTFP-substituted catalyst (1b, Ar = 3,5-bis(trifluoromethyl)phenyl) outperformed the phenyl-substituted analog (1a, Ar = phenyl) under site-isolation conditions [2]. The enhanced hydrogen-bonding capacity of the BTFP-substituted thiourea motif, widely used in bifunctional organocatalysis, has been mechanistically linked to the increased N–H acidity imparted by the two CF3 groups [3].

Organocatalysis Asymmetric Synthesis Cross-Aldol Reaction

The 3,5-Bis(trifluoromethyl)phenyl Motif Is a Pharmacophore-Determining Substructure in Marketed and Clinical-Stage Drugs: Anacetrapib and Selinexor

The 3,5-bis(trifluoromethyl)phenyl group, for which 3,5-bis(trifluoromethyl)-benzenepropanal serves as a direct synthetic precursor (via reduction to the alcohol or oxidation to the acid), is a critical pharmacophoric element in several high-value therapeutic agents. Anacetrapib (MK-0859), a potent cholesteryl ester transfer protein (CETP) inhibitor, incorporates the (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl] moiety and exhibits IC50 values of 16 nM for CETP-mediated cholesteryl ester transfer and 29 nM for triglyceride transfer . Selinexor, an FDA-approved first-in-class selective inhibitor of nuclear export (SINE) targeting XPO1/CRM1, features the 3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazole substructure and demonstrates differential IC50 values of 11–550 nM in triple-negative breast cancer (TNBC) cell lines versus >1000 nM in ER-positive breast cancer cell lines, highlighting the pharmacophore's role in achieving tumor-type selectivity . Chiral intermediates derived from the target compound are also essential in the synthesis of aprepitant (NK1 receptor antagonist) and fosaprepitant [1]. The bis-CF3 substitution pattern is essential for target engagement: replacing either CF3 group with hydrogen or chlorine reduces binding affinity through loss of both hydrophobic contacts and electron-withdrawing modulation of the adjacent heterocycle's pKa.

Medicinal Chemistry Drug Design Pharmacophore CETP Inhibition XPO1 Inhibition

Procurement-Driven Application Scenarios for 3,5-Bis(trifluoromethyl)-benzenepropanal


Stereoselective Julia-Kocienski Olefination for Geometrically Pure α,β-Unsaturated Esters and Weinreb Amides

When procured for conversion to the BTFP sulfone via thiophenol alkylation/oxidation, 3,5-bis(trifluoromethyl)-benzenepropanal enables access to the BTFP sulfone class that delivers E/Z stereoselectivities exceeding 99:1 in Julia-Kocienski olefination, a performance level not attainable with benzothiazolyl (BT), phenyltetrazolyl (PT), or tert-butyltetrazolyl (TBT) sulfones [1]. This scenario is directly relevant for laboratories synthesizing methoxylated stilbenes (including trimethylated resveratrol), geometrically defined dienes, and α,β-unsaturated Weinreb amides, where the aldehyde can serve as either the electrophilic coupling partner or the precursor to the sulfone reagent. The BTFP sulfone synthesis proceeds in high yields (64–97% over two steps), and the olefination can be conducted at room temperature with KOH or at −78 °C with phosphazene bases, offering operational flexibility for both discovery-scale and process-scale procurement planning [1].

Asymmetric Organocatalytic Cross-Aldol Reactions Using BTFP-Diarylprolinol Catalysts

The 3,5-bis(trifluoromethyl)phenyl group is integral to the performance of diarylprolinol organocatalysts that promote asymmetric cross-aldol reactions between acetaldehyde (as nucleophile) and a broad range of electrophilic aldehydes—including ethyl glyoxylate, chloroacetaldehyde, dichloroacetaldehyde, chloral, trifluoroacetaldehyde, glyoxal, and formaldehyde—with excellent diastereo- and enantioselectivities [2]. The target compound, as an aldehyde building block with the BTFP motif, can be employed as a substrate in such transformations or serve as a synthetic precursor to the BTFP-diarylprolinol catalyst itself. This scenario is particularly relevant for contract research organizations and medicinal chemistry groups requiring chiral building blocks with a formyl moiety for downstream diversification. Replacing the BTFP group with a phenyl group in the catalyst results in diminished catalytic performance under site-isolation conditions, confirming that the bis-CF3 substitution pattern is non-negotiable for optimal stereochemical outcomes [2].

Pharmaceutical Intermediate for CETP Inhibitors (Anacetrapib Class), XPO1 Inhibitors (Selinexor), and NK1 Antagonists (Aprepitant)

3,5-Bis(trifluoromethyl)-benzenepropanal and its immediate downstream products (the alcohol and carboxylic acid) are key synthetic intermediates in the manufacture of multiple clinically validated therapeutics . The compound's aldehyde group allows direct reductive amination or Grignard addition to construct the chiral 1-(3,5-bis(trifluoromethyl)phenyl)propanol scaffold found in anacetrapib (CETP IC50 = 16–29 nM) and aprepitant/fosaprepitant (NK1 antagonists). The propanal side chain provides a two-carbon spacer that positions the aromatic ring at an optimal distance from the heterocyclic core for target engagement, a geometric parameter that cannot be replicated by the benzaldehyde analog (which places the carbonyl directly on the ring) or by branched-chain isomers such as 2-[3,5-bis(trifluoromethyl)phenyl]propanal. For pharmaceutical procurement, this specific regioisomer is essential for convergent synthesis strategies where the intact C3 side chain is required for late-stage coupling .

Lipophilicity-Driven Drug Design and Bioconjugation Leveraging the Quantified LogP Advantage

The quantitatively established LogP advantage of 3,5-bis(trifluoromethyl)-benzenepropanal (ΔLogP = +1.09 over the mono-CF3 analog, translating to ~12-fold higher octanol/water partitioning) directly supports its selection in drug discovery programs where elevated logD is correlated with improved membrane permeability, blood-brain barrier penetration, or intracellular target engagement . The compound's consistent PSA of 17.07 Ų across the series ensures that the enhanced lipophilicity is achieved without increasing polar surface area, preserving favorable drug-likeness parameters. This scenario is relevant for fragment-based drug discovery, PROTAC linker design, and fluorinated probe synthesis where predictable and tunable lipophilicity is a primary selection criterion. The absence of hydrogen-bond donors (HBD = 0) and the presence of seven hydrogen-bond acceptors (HBA = 7, from six fluorine atoms and one carbonyl oxygen) provide a unique HBD/HBA profile for structure-based design .

Quote Request

Request a Quote for 3,5-Bis(trifluoromethyl)-benzenepropanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.